7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde
CAS No.: 1299607-40-1
Cat. No.: VC2556515
Molecular Formula: C8H6BrNO3
Molecular Weight: 244.04 g/mol
* For research use only. Not for human or veterinary use.
![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde - 1299607-40-1](/images/structure/VC2556515.png)
Specification
CAS No. | 1299607-40-1 |
---|---|
Molecular Formula | C8H6BrNO3 |
Molecular Weight | 244.04 g/mol |
IUPAC Name | 7-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde |
Standard InChI | InChI=1S/C8H6BrNO3/c9-6-3-10-8-7(5(6)4-11)12-1-2-13-8/h3-4H,1-2H2 |
Standard InChI Key | JJNDHPAJDPGMOV-UHFFFAOYSA-N |
SMILES | C1COC2=NC=C(C(=C2O1)C=O)Br |
Canonical SMILES | C1COC2=NC=C(C(=C2O1)C=O)Br |
Introduction
Chemical Identity and Structure
7-Bromo-2,3-dihydro- dioxino[2,3-b]pyridine-8-carbaldehyde is characterized by its distinct chemical structure that incorporates multiple functional elements. The compound's core consists of a pyridine ring fused with a 1,4-dioxin heterocycle, with a bromine atom at position 7 and an aldehyde group at position 8 .
Identification Parameters
The compound is uniquely identified through several standardized chemical identifiers, which are essential for its proper classification in chemical databases and research literature:
The compound is also known by alternative nomenclature, including "7-bromo-2H,3H- dioxino[2,3-b]pyridine-8-carbaldehyde," which emphasizes its heterocyclic nature and functional group positioning .
Structural Representation
The structural representation of the compound can be expressed through various chemical notation systems, each providing important insights into its molecular arrangement:
Notation System | Representation |
---|---|
SMILES | Brc1cnc2OCCOc2c1C=O |
InChI | 1S/C8H6BrNO3/c9-6-3-10-8-7(5(6)4-11)12-1-2-13-8/h3-4H,1-2H2 |
InChI Key | JJNDHPAJDPGMOV-UHFFFAOYSA-N |
These notations allow for computerized processing and structural comparison with related compounds, facilitating database searches and computational chemistry applications .
Physical and Chemical Properties
Understanding the physical and chemical properties of 7-Bromo-2,3-dihydro- dioxino[2,3-b]pyridine-8-carbaldehyde is crucial for its proper handling, storage, and utilization in chemical research.
Fundamental Properties
The compound exhibits the following fundamental physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | C₈H₆BrNO₃ |
Molecular Weight | 244.04 g/mol |
Average Mass | 244.044 g/mol |
Monoisotopic Mass | 242.953105 g/mol |
Physical State | Solid (presumed from structure) |
Color | Not specified in search results |
Solubility | Not explicitly stated in available data |
These properties define the basic characteristics of the compound and are essential for laboratory protocols and experimental design .
Related Compounds and Structural Analogs
7-Bromo-2,3-dihydro- dioxino[2,3-b]pyridine-8-carbaldehyde belongs to a family of structurally related compounds that share similar core structures but differ in their substitution patterns.
Key Structural Analogs
Several structurally related compounds have been documented in chemical databases:
These related compounds offer valuable insights into the chemical behavior and potential applications of the target compound through comparative analysis .
Chemical Reactivity and Synthetic Applications
The presence of multiple functional groups in 7-Bromo-2,3-dihydro- dioxino[2,3-b]pyridine-8-carbaldehyde confers diverse reactivity patterns that make it valuable in synthetic chemistry.
Functional Group Reactivity
The compound contains several reactive sites that can participate in various chemical transformations:
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The aldehyde group at position 8 is susceptible to oxidation, reduction, and nucleophilic addition reactions
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The bromine atom at position 7 provides a site for metal-catalyzed cross-coupling reactions
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The pyridine nitrogen can participate in coordination chemistry and N-directed functionalization
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The dioxin ring system contributes to the electronic properties and can undergo ring-opening under certain conditions
These diverse reactive sites make the compound a potentially valuable building block in organic synthesis and medicinal chemistry applications.
Classification Parameter | Details |
---|---|
GHS Pictogram | GHS05 (Corrosive) |
Signal Word | Danger |
Hazard Statements | H318 (Causes serious eye damage) |
Precautionary Statements | P280-P305+P351+P338+P310 (Wear protective equipment; If in eyes: rinse cautiously with water, remove contact lenses, immediately call poison center) |
UN Number | 1759 |
Hazard Class | 8 |
Packing Group | III |
These classifications indicate that the compound requires careful handling, particularly to avoid eye contact .
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